molecular formula C16H16N2O5S B5849872 methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate

methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B5849872
M. Wt: 348.4 g/mol
InChI Key: QICGANFGZAQGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiophene derivative that contains a nitrobenzoyl group, making it a potent molecule for various biological and chemical studies. In

Mechanism of Action

The exact mechanism of action of methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, this compound has also been shown to exhibit anti-inflammatory and analgesic effects. It has also been shown to have an inhibitory effect on certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its potent antitumor activity. This makes it an ideal candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate. One of the main areas of research is the development of new anticancer drugs based on this compound. Another area of research is the study of its anti-inflammatory and analgesic effects, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate involves the reaction between ethyl 4-ethyl-5-methyl-2-thiophenecarboxylate and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-12-9(2)24-15(13(12)16(20)23-3)17-14(19)10-6-5-7-11(8-10)18(21)22/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICGANFGZAQGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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